molecular formula C13H7BrF3N3O2 B12176476 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Cat. No.: B12176476
M. Wt: 374.11 g/mol
InChI Key: RKSNHCXZIUFMJK-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a furan ring, a benzimidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving suitable precursors like 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the synthesized benzimidazole and furan derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Dihydrobenzimidazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-2-(trifluoromethyl)pyridine
  • 5-bromoindole-2-carboxylic acid hydrazone derivatives

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide stands out due to its unique combination of a furan ring, a benzimidazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H7BrF3N3O2

Molecular Weight

374.11 g/mol

IUPAC Name

5-bromo-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C13H7BrF3N3O2/c14-10-4-3-9(22-10)11(21)18-6-1-2-7-8(5-6)20-12(19-7)13(15,16)17/h1-5H,(H,18,21)(H,19,20)

InChI Key

RKSNHCXZIUFMJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC(=N2)C(F)(F)F

Origin of Product

United States

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